2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole ring fused to a pyrido[1,2-c]pyrimidinone scaffold, with an acetamide substituent linked to a 2-methoxy-5-methylphenyl group. Such hybrid heterocyclic systems are often explored for their bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or metabolic disorders .
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-4-18-24-20(25-32-18)19-15-7-5-6-10-26(15)22(30)27(21(19)29)12-17(28)23-14-11-13(2)8-9-16(14)31-3/h8-9,11H,4-7,10,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENMIPBPARIKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the construction of the pyrido[1,2-c]pyrimidine core. The final step involves the acylation of the intermediate with 2-methoxy-5-methylphenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Pharmacological Relevance
- QSAR Predictions : The ethyl and methoxy-methyl groups may enhance lipophilicity (logP ~3.5), favoring membrane penetration. QSAR models () could predict bioactivity but require data from analogues with similar backbones .
- Target Overlap with Natural Products: Despite synthetic origin, the compound’s oxadiazole moiety shares electronic features with natural product-derived polyphenols (e.g., rosmarinic acid), which modulate inflammatory targets like COX-2 .
- Docking Studies: Molecular docking () suggests the pyrido-pyrimidinone core may interact with ATP-binding pockets in kinases, while the oxadiazole engages hydrogen bonding with catalytic residues .
Biological Activity
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique combination of oxadiazole and pyrimidine moieties that contribute to its biological activity. The structural formula can be summarized as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing oxadiazole groups exhibit significant antimicrobial properties. For instance, compounds similar to those in the oxadiazole family have shown effectiveness against various bacterial strains, particularly Staphylococcus spp. .
- Cytotoxicity : The cytotoxic effects of this compound were assessed in various cancer cell lines. In vitro studies demonstrated that certain derivatives led to increased cell viability in specific concentrations while exhibiting cytotoxic effects at higher doses .
- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities. This activity is often linked to the ability of these compounds to scavenge free radicals and mitigate oxidative stress in biological systems.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets:
- Inhibition of Biofilm Formation : The presence of the -N=CO group in related oxadiazole derivatives has been implicated in inhibiting biofilm formation in bacteria, which is crucial for their virulence and resistance to treatment .
- Receptor Interaction : Some studies suggest that similar compounds may act as antagonists at specific receptors (e.g., P2X4 receptors), which are involved in pain signaling pathways. This interaction could potentially lead to analgesic effects .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of oxadiazole derivatives against common pathogens. Results indicated that compounds with an acetyl group significantly outperformed standard antibiotics like ciprofloxacin in terms of bactericidal activity .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving L929 cells (a fibroblast cell line), several derivatives were tested for their effects on cell viability over 24 and 48 hours. The results showed varying degrees of toxicity depending on the concentration used:
| Concentration (µM) | Viability (%) | Time (h) |
|---|---|---|
| 100 | 45 | 24 |
| 200 | 30 | 48 |
| Control | 100 | - |
This study highlights the need for careful dosage consideration when evaluating therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
